Lower Melting Point vs TDAB and TPB
Comprehensive thermodynamic analysis of six triphenylamine-based hole transport materials reveals that the presence of meta-CH3 groups systematically lowers the melting temperature. m-MTDAB exhibits a lower melting point compared to its unsubstituted core analog TDAB (1,3,5-tris(diphenylamino)benzene) and TDB [1]. This differentiation is quantitatively explained by enthalpic and entropic contributions to the fusion process, where meta-substitution alters intermolecular packing interactions [1].
| Evidence Dimension | Melting temperature (Tm) differentiation among triphenylamine derivatives |
|---|---|
| Target Compound Data | 183–185 °C (m-MTDAB) |
| Comparator Or Baseline | Higher melting points for TDB and TDAB (specific quantitative values reported as 'higher' based on thermodynamic analysis) |
| Quantified Difference | Lower Tm relative to TDB and TDAB; higher Tm than TPD |
| Conditions | Phase transition thermodynamics study via vapor pressure and heat capacity determinations on vacuum-deposited thin films |
Why This Matters
The lower melting point of m-MTDAB relative to TDAB enables distinct thermal processing windows for vacuum deposition and device fabrication, allowing selection based on compatibility with temperature-sensitive adjacent layers or substrates.
- [1] Costa, J.C.S.; Lima, C.F.R.A.C.; Mendes, A.; Santos, L.M.N.B.F. Hole Transport Materials Based Thin Films: Topographic Structures and Phase Transition Thermodynamics of Triphenylamine Derivatives. J. Phys. Chem. C 2013, 117(21), 10919-10928. View Source
